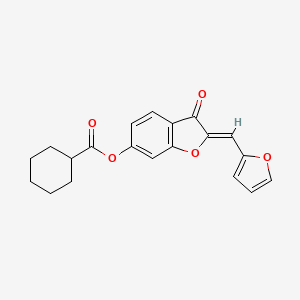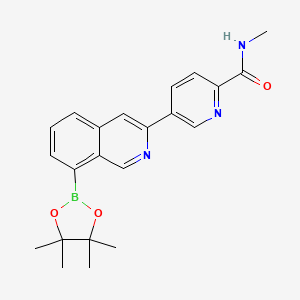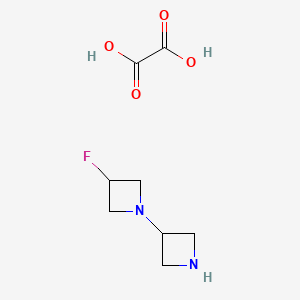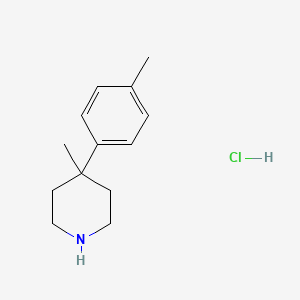![molecular formula C22H20F2N6O2 B2624989 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251710-89-0](/img/structure/B2624989.png)
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazoles are known for their superior pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a triazole ring, which can exist in two structural forms: 1,2,3-triazole and 1,2,4-triazole . The specific structure would depend on the arrangement of these functional groups within the molecule.Aplicaciones Científicas De Investigación
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds play a crucial role in BNCT, a cancer treatment method. In BNCT, tumor cells selectively accumulate boron compounds, which are then irradiated with low-energy neutrons. The resulting nuclear reactions release high-energy alpha particles, effectively destroying cancer cells while sparing healthy tissue. The unique structure of N-(3-fluoro-4-methylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide makes it a potential candidate for BNCT due to its boron content .
Carbon-Carbon Coupling Reactions
Boronic acid derivatives, including our compound, serve as essential intermediates in organic synthesis. They participate in carbon-carbon coupling reactions, such as the Suzuki-Miyaura cross-coupling. Researchers can use this compound to create complex organic molecules, including pharmaceuticals and agrochemicals .
Antitubercular Activity
The compound’s structure suggests potential antitubercular properties. Researchers have synthesized similar derivatives and assessed their activity against Mycobacterium tuberculosis. These compounds exhibit moderate to potent activity, making them promising candidates for tuberculosis drug development .
Fluorine-Containing Drugs
Fluorine-containing compounds often enhance drug stability, biological activity, and resistance. Given the presence of fluorine atoms in our compound, it may contribute to the development of novel drugs with improved pharmacological properties .
Local Anesthetics in Cancer Treatment
Amide local anesthetics have shown promise in cancer treatment. Our compound’s amide functional group aligns with this application. Further studies could explore its potential as an adjunct therapy for cancer patients .
Frontier Molecular Orbitals and Molecular Electrostatic Potential
Density functional theory (DFT) calculations can provide insights into the compound’s electronic structure. Investigating its frontier molecular orbitals and molecular electrostatic potential can reveal valuable information about its reactivity and interactions .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
The compound also contains two 3-fluoro-4-methylphenyl groups, which could potentially influence its pharmacokinetic properties. Fluorine atoms in drug molecules can improve metabolic stability, enhance lipophilicity, and modulate binding to biological targets . The methyl group could also influence the compound’s lipophilicity and hence its absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets .
Propiedades
IUPAC Name |
2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N6O2/c1-12-4-6-15(9-17(12)23)26-20(31)11-29-22(32)30-19(28-29)8-14(3)25-21(30)27-16-7-5-13(2)18(24)10-16/h4-10H,11H2,1-3H3,(H,25,27)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAHZRVXCJMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=C(C=C4)C)F)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)


![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)


![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2624928.png)
